6-Bromo-4-ethoxycoumarin
Description
Significance of the Coumarin (B35378) Scaffold in Contemporary Chemical and Biological Research
Coumarins, identified by their benzopyrone core structure, represent a privileged scaffold in the realms of chemistry and biology. researchgate.netas-pub.com This structural motif is prevalent in a vast array of natural products and synthetically derived molecules, granting them a diverse range of biological activities. frontiersin.orgbohrium.com The unique architecture of the coumarin nucleus, featuring an α,β-unsaturated lactone fused to an aromatic ring, facilitates interactions with a multitude of biological targets through various non-covalent forces such as hydrogen bonding, pi-stacking, and hydrophobic interactions. as-pub.comfrontiersin.org
This inherent bioactivity has led to the development of numerous coumarin-based compounds with applications in medicine. frontiersin.org The pharmacological properties attributed to coumarin derivatives are extensive, encompassing anticoagulant, anti-inflammatory, antioxidant, antimicrobial, anticancer, antiviral, and neuroprotective effects. researchgate.netas-pub.comresearchgate.net Notably, several coumarin derivatives have received FDA approval and are in clinical use, including the anticoagulant warfarin (B611796) and the vitiligo treatment trioxsalen. frontiersin.org The synthetic accessibility and the relative ease of functionalization of the coumarin core further enhance its appeal to medicinal chemists, allowing for the creation of extensive libraries of derivatives with tailored biological and physicochemical properties. frontiersin.orgbohrium.com
Overview of Halogenated Coumarin Derivatives in Synthetic and Medicinal Chemistry
The introduction of halogen atoms into the coumarin scaffold is a key strategy in medicinal chemistry to modulate the bioactivity and physicochemical properties of the parent compound. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.com The regioselective introduction of halogens is a critical aspect of synthesizing functionalized and bioactive coumarin derivatives. thieme.de
Halogenated coumarins have demonstrated a broad spectrum of pharmacological activities. For instance, they have been investigated for their potential as anticancer agents, with studies showing that halogen bonding can enhance the affinity of these compounds for their biological targets. mdpi.combenthamscience.com Furthermore, various halogenated coumarin derivatives have been reported to possess antimalarial, protein kinase inhibitory, and monoamine oxidase-B (MAO-B) inhibitory activities. mdpi.com The synthesis of coumarin derivatives incorporating halogenated azo moieties has also been explored for potential antimicrobial applications. analis.com.my The strategic placement of halogens, such as a bromo group at the 6-position, has been shown to be a factor in the potent anti-inflammatory and antibacterial activities of certain coumarin-chalcone hybrids. innovareacademics.in
Positioning of 6-Bromo-4-ethoxycoumarin within the Broader Coumarin Research Landscape
Within the extensive family of coumarin derivatives, this compound represents a specific molecular architecture that combines the structural features of a halogenated coumarin with an alkoxy substitution at the 4-position. While research on the parent compound, 6-bromo-4-hydroxycoumarin, has indicated significant anticoagulant effects, the ethoxy modification in this compound likely alters its physicochemical properties, such as solubility and membrane permeability, which in turn could influence its biological activity. nih.govmdpi.com
The synthesis of related 8-ethoxycoumarin derivatives has been a subject of investigation, with various reactions being explored to create novel compounds with potential antimicrobial activities. mdpi.comresearchgate.net These studies often involve the modification of a core ethoxycoumarin structure to generate a library of derivatives for biological screening. The presence of the ethoxy group can influence the reactivity of the coumarin ring system and provide a handle for further synthetic transformations.
While direct and extensive research focusing solely on this compound is not abundantly available in the public domain, its structural components suggest its potential relevance in areas where halogenated and alkoxy-substituted coumarins have shown promise. The bromo-substituent at the 6-position is a common feature in bioactive coumarins, and the 4-alkoxy group is also present in various synthetic coumarin derivatives.
Identified Research Gaps and Future Directions for this compound Studies
A significant research gap exists in the comprehensive evaluation of the biological activities of this compound. While its structural precursor, 6-bromo-4-hydroxycoumarin, is noted for its anticoagulant properties, the specific pharmacological profile of the ethoxy derivative remains largely unexplored. nih.govmdpi.com Future research should be directed towards a systematic investigation of its potential therapeutic effects, including but not limited to its anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.
Furthermore, there is a need for detailed studies on the synthesis and characterization of this compound. While general methods for coumarin synthesis are well-established, specific optimization for this particular derivative could lead to more efficient and scalable production. frontiersin.org Advanced spectroscopic and crystallographic studies would provide valuable insights into its three-dimensional structure and electronic properties, which are crucial for understanding its interaction with biological targets.
Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, could also play a vital role in predicting the biological targets of this compound and guiding the design of more potent and selective analogs. researchgate.net Investigating its metabolic fate and pharmacokinetic profile would be essential for any potential therapeutic development. The exploration of its potential as a fluorescent probe or in other material science applications, a field where coumarins have also found utility, represents another avenue for future research. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-2-14-10-6-11(13)15-9-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMYGAZNRQVFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)OC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 4 Ethoxycoumarin and Its Analogues
Classical and Contemporary Synthetic Strategies for Coumarin (B35378) Nucleus Derivatization
The formation of the coumarin scaffold is a cornerstone of heterocyclic chemistry, with several named reactions being staples in the synthetic chemist's toolkit. vedantu.comscienceinfo.com These methods allow for the creation of a wide array of substituted coumarins by varying the starting materials.
Knoevenagel Condensation and its Variants
The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds and is widely applied in coumarin synthesis. biomedres.usaip.org The reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as a malonic ester, in the presence of a weak base. biomedres.usyoutube.com This initial condensation is often followed by an intramolecular cyclization (lactonization) to form the coumarin ring. youtube.com
Recent advancements in Knoevenagel condensation for coumarin synthesis have focused on developing more sustainable and efficient protocols. For instance, L-proline has been used as an effective mediator for the condensation of salicylaldehydes with malonate esters, providing good to excellent yields under mild conditions. biomedres.us Other approaches have utilized microwave irradiation to accelerate the reaction, significantly reducing reaction times. aip.org Solvent-free conditions, employing catalysts like lithium sulfate (B86663) under ultrasound irradiation, have also been reported to produce high yields of coumarin derivatives. sapub.org
Table 1: Examples of Knoevenagel Condensation for Coumarin Synthesis
| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
| Salicylaldehyde | Diethyl malonate | L-proline, EtOH, 80°C | Ethyl coumarin-3-carboxylate | 94 | biomedres.us |
| o-Vanillin | Dimethyl malonate | Piperidine acetate (B1210297), Li₂SO₄, Ultrasound, 50°C | 3-Methoxycarbonyl-8-methoxycoumarin | 97 | sapub.org |
| 2-Hydroxybenzaldehyde | Ethyl acetoacetate | Morpholine | 3-Acetylcoumarin | 96 | youtube.com |
| Salicylaldehydes | Methylene compounds | Deep eutectic solvent (ChCl/ZnCl₂) | Coumarin derivatives | 61-96 | nih.gov |
Pechmann, Perkin, and Reformatsky Reactions in Coumarin Synthesis
The Pechmann condensation is a widely used method for synthesizing 4-substituted coumarins. It involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. vedantu.comderpharmachemica.com Various catalysts have been employed, including strong acids like sulfuric acid, as well as milder and more environmentally friendly options like bismuth(III) chloride under solvent-free conditions. thieme-connect.comorganic-chemistry.org The reaction proceeds through transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring. arkat-usa.org
The Perkin reaction , first described in 1868, is another classical method for coumarin synthesis. vedantu.com It typically involves heating the sodium salt of a salicylaldehyde with an acetic anhydride. vedantu.comgoogle.com The mechanism is believed to involve an intramolecular aldol-type condensation of an O-acetylated salicylaldehyde intermediate. sciforum.net
The Reformatsky reaction can also be employed to synthesize coumarins. This reaction involves the treatment of a carbonyl compound, such as a salicylaldehyde derivative, with an α-haloester in the presence of zinc metal. researchgate.netsciensage.info This method has been used to prepare various substituted coumarins, and studies have shown interesting chemoselectivity depending on the substrates used. niscpr.res.in
Table 2: Overview of Classical Coumarin Syntheses
| Reaction Name | Reactants | Key Features | Reference |
| Pechmann Condensation | Phenol, β-ketoester | Acid-catalyzed, yields 4-substituted coumarins | vedantu.comderpharmachemica.com |
| Perkin Reaction | Salicylaldehyde, Acetic anhydride | Base-catalyzed, historical significance | vedantu.comgoogle.com |
| Reformatsky Reaction | Salicylaldehyde derivative, α-haloester, Zinc | Forms β-hydroxy ester intermediate | researchgate.netsciensage.info |
Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Substituted Coumarins
Modern synthetic strategies increasingly rely on palladium-catalyzed cross-coupling reactions to introduce aryl substituents onto the coumarin scaffold. mdpi.com Reactions like the Suzuki-Miyaura coupling are particularly valuable for this purpose. mdpi.comttu.edu These methods typically involve the reaction of a halogenated coumarin (e.g., a bromo- or chlorocoumarin) with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.comttu.edu
These cross-coupling reactions offer a high degree of control and functional group tolerance, allowing for the synthesis of complex, polysubstituted coumarins. mdpi.com For instance, the Suzuki coupling of 4-chlorocoumarin derivatives with potassium organotrifluoroborates has been shown to be an efficient method for generating a series of novel alkyl, aryl, and vinyl substituted coumarins. ttu.edu Microwave-assisted palladium-catalyzed reactions have also been developed to accelerate these transformations. mdpi.com
Targeted Synthesis of Brominated Coumarin Intermediates
The synthesis of brominated coumarins like 6-Bromo-4-ethoxycoumarin requires specific strategies to introduce the bromine atom at the desired position on the coumarin ring. This can be achieved either by using a brominated precursor in the initial cyclization reaction or by direct bromination of a pre-formed coumarin.
Regioselective Bromination Approaches (e.g., N-Bromosuccinimide mediated)
Regioselective bromination is crucial for the synthesis of specific bromo-coumarin isomers. The position of bromination is highly dependent on the reaction conditions and the substituents already present on the coumarin ring. cdnsciencepub.com N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of coumarins. cdnsciencepub.comsioc-journal.cnresearchgate.net
The selectivity of bromination with NBS can be influenced by the solvent, catalyst, and the presence of activating or deactivating groups on the coumarin scaffold. researchgate.netijsrst.com For example, the bromination of 7-hydroxy-4-methylcoumarin can be directed to different positions based on the chosen conditions. ijsrst.com In some cases, heterogeneous catalysts like sulfonic-acid-functionalized silica (B1680970) can be used with NBS to achieve high-yielding and regioselective nuclear monobromination of aromatic and heteroaromatic compounds. researchgate.net Copper(II) bromide has also been used to promote the regioselective halogenation of coumarins with N-halosuccinimides. d-nb.info
Precursor Design for Bromo-Coumarin Scaffolds
An alternative to direct bromination is to start with a brominated precursor. For the synthesis of this compound, a key starting material would be 4-bromoresorcinol. acs.org This brominated phenol can then be subjected to a Pechmann-type condensation with an appropriate β-ketoester, such as ethyl 4-chloroacetoacetate, to construct the coumarin ring with the bromine atom already in the desired position. acs.org Subsequent etherification of the resulting 7-hydroxy group to an ethoxy group would then be required.
Introduction and Modification of Ethoxy Functionalities
Etherification Reactions for Ethoxy Group Incorporation
A common and direct method for synthesizing 4-ethoxycoumarins is the Williamson ether synthesis. This reaction involves the O-alkylation of a 4-hydroxycoumarin (B602359) derivative with an ethylating agent. For instance, 7-hydroxycoumarin (umbelliferone) can be treated with ethyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) to yield 7-ethoxycoumarin. chemicalbook.com This straightforward approach can be adapted for the synthesis of this compound, starting from the corresponding 6-bromo-4-hydroxycoumarin. The reaction proceeds by deprotonation of the hydroxyl group by the base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic ethyl bromide, displacing the bromide ion and forming the ether linkage.
General conditions for the etherification of hydroxycoumarins are presented in the table below.
| Starting Material | Reagent | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| 7-Hydroxycoumarin | Ethyl bromide | K2CO3 | Acetone | Reflux, 2-6 h | 7-Ethoxycoumarin | 92 | chemicalbook.com |
| 4-Hydroxycoumarin | Benzoyl chlorides | Triethylamine | Methylene chloride | - | O-benzoyl-4-hydroxycoumarins | Good | sciepub.com |
Strategies for Constructing the 4-Ethoxycoumarin Moiety
An alternative to direct etherification is to build the coumarin ring system with the 4-ethoxy group already in place. The Pechmann condensation is a classic method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. arkat-usa.orgresearchgate.net To obtain a 4-ethoxycoumarin, a β-ketoester bearing an ethoxy group at the appropriate position would be required.
Another strategy involves the reaction of protected salicylaldehydes with ethoxyacetylene in the presence of a copper catalyst, which leads to a 6-endo-dig cyclization to form the coumarin ring. encyclopedia.pub Furthermore, multicomponent reactions have emerged as powerful tools for the efficient construction of complex molecules. For example, the reaction of 4-hydroxycoumarin, an aldehyde, and an α-bromoacetophenone can be catalyzed by imidazole (B134444) in water to afford functionalized furo[3,2-c]coumarins, demonstrating the versatility of building upon the coumarin core. nih.gov
Advanced Methodologies for this compound Derivatization
Further functionalization of the this compound core allows for the exploration of a wider chemical space and the generation of diverse analogues.
Mannich Reactions and Aminomethylation Strategies on Brominated Coumarins
The Mannich reaction is a valuable carbon-carbon bond-forming reaction that introduces an aminomethyl group onto an active hydrogen-containing compound. nih.gov In the context of coumarins, particularly those with activating groups like a hydroxyl group, the Mannich reaction can proceed at electron-rich positions on the benzene (B151609) ring. rsc.org For 7-hydroxycoumarins, this electrophilic substitution typically occurs at the C-8 position. rsc.org The reaction of a 7-hydroxycoumarin with formaldehyde (B43269) and a secondary amine, such as diphenylamine, can lead to the formation of an α-aminomethylated product. mdpi.comencyclopedia.pub
The aminomethylation of coumarins can also be influenced by the existing substitution pattern. For instance, the Mannich reaction on 7-hydroxy-3-arylcoumarins with cytisine (B100878) and formalin proceeds readily, indicating high reactivity of the coumarin ring. researchgate.net These reactions provide a pathway to introduce nitrogen-containing functionalities, which can significantly alter the biological properties of the parent molecule. nih.govrsc.org
| Coumarin Substrate | Reagents | Product Type | Reference |
| 7-Hydroxy-4-methylcoumarin | Formaldehyde, Secondary amine | 8-Aminomethyl-7-hydroxy-4-methylcoumarin | rsc.org |
| 3-Mercaptocoumarin | Formaldehyde, Diphenylamine | α-Aminomethylated thioether | mdpi.comencyclopedia.pub |
| 7-Hydroxy-3-arylcoumarin | Formaldehyde, Cytisine | 8-(Cytisin-12-yl)methyl-3-aryl-7-hydroxycoumarin | researchgate.net |
Nucleophilic Substitution Reactions on Bromo- and Chloromethyl-Coumarins
The presence of a halogen, such as bromine on the coumarin ring or a chloromethyl group, provides a reactive handle for nucleophilic substitution reactions. scispace.com This allows for the introduction of a wide array of functional groups. For example, the chloromethyl group at the C-4 position of a coumarin is susceptible to substitution by various nucleophiles, including amines, thiols, and alcohols. Similarly, 3-(bromoacetyl)coumarins are versatile building blocks that readily react with nucleophiles like arylamines and benzimidazole. rsc.orgnih.gov
These substitution reactions are fundamental for creating libraries of coumarin derivatives. For instance, 3-(bromoacetyl)coumarins have been reacted with fluoroquinolones to generate hybrid molecules. rsc.org The reactivity of the halomethyl group facilitates the covalent linkage of the coumarin scaffold to other molecular fragments. nih.gov
| Coumarin Substrate | Nucleophile | Product | Reference |
| N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide | Amines, Thiols, Alcohols | Substituted 4-(aminomethyl/thiomethyl/alkoxymethyl)coumarins | |
| 3-(Bromoacetyl)coumarin | Arylamines | 3-(2-(Phenylamino)acetyl)-2H-chromen-2-ones | rsc.orgnih.gov |
| 3-(Bromoacetyl)coumarin | Benzimidazole | Imidazole-1-carbonyl-chromenone | rsc.orgnih.gov |
| Bromomethyl coumarin | Thymidine | Coumarin-thymidine conjugates | nih.gov |
Molecular Hybridization Strategies Involving the this compound Core
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. nih.gov This approach aims to create hybrid compounds with improved affinity, efficacy, or a modified biological activity profile. The this compound scaffold can serve as a core structure for such hybridization.
By utilizing the reactive handles discussed previously, such as the bromo substituent or a functional group introduced via nucleophilic substitution, the this compound moiety can be linked to other heterocyclic systems or bioactive molecules. For example, coumarin derivatives have been hybridized with pyrrole (B145914), indole, and isoindole systems. rsc.org The synthesis of coumarin-fused pyrrole systems has been achieved through multicomponent reactions involving aminocoumarins. rsc.orgmdpi.comresearchgate.net These strategies allow for the creation of novel and complex molecular architectures based on the this compound core.
Advanced Spectroscopic and Structural Elucidation of 6 Bromo 4 Ethoxycoumarin
Vibrational Spectroscopy Analysis (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in 6-Bromo-4-ethoxycoumarin. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds within the molecule.
In coumarin (B35378) derivatives, the most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the lactone ring, typically observed in the region of 1700-1750 cm⁻¹. For instance, in 3-acetyl-8-ethoxycoumarin, the lactone carbonyl stretch appears at 1730 cm⁻¹, while other derivatives show this peak around 1720 cm⁻¹ or 1705 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations are expected to appear in the 1620-1500 cm⁻¹ range. The presence of the ethoxy group would be confirmed by C-H stretching vibrations of the methyl and methylene (B1212753) groups, typically found between 2850 and 3000 cm⁻¹, and the C-O ether stretching, which appears in the 1270-1070 cm⁻¹ region. scielo.br The C-Br stretching vibration is expected at lower frequencies, generally in the 750-550 cm⁻¹ range. scielo.br
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Source/Analogy |
| Lactone Carbonyl | C=O Stretch | 1700 - 1750 | mdpi.com |
| Aromatic Ring | C=C Stretch | 1500 - 1620 | scielo.br |
| Ethoxy Group | C-H (aliphatic) Stretch | 2850 - 3000 | mdpi.com |
| Ether Linkage | C-O Stretch | 1070 - 1270 | scielo.br |
| Bromo-Aromatic | C-Br Stretch | 550 - 750 | scielo.br |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of this compound by mapping the chemical environments of the hydrogen and carbon atoms.
The ¹H NMR spectrum provides information on the number, connectivity, and environment of protons. For this compound, the ethoxy group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons due to spin-spin coupling, likely appearing around 1.4 ppm and 4.2 ppm, respectively, similar to other ethoxycoumarins. mdpi.com The coumarin ring protons would show distinct signals. The proton at the C5 position is expected to appear as a doublet, while the H7 proton would be a doublet of doublets, and the H8 proton a doublet, with their exact chemical shifts influenced by the bromine at C6. The vinylic proton at C3 would likely appear as a singlet in the aromatic region. For comparison, in related coumarins, the H-4 proton (analogous to H-3 in the 4-substituted system) appears as a singlet around 8.5-8.9 ppm. mdpi.comresearchgate.net
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Multiplicity | Predicted Chemical Shift (ppm) | Source/Analogy |
| -OCH₂CH₃ | Triplet (t) | ~1.4 | mdpi.comresearchgate.net |
| -OCH₂ CH₃ | Quartet (q) | ~4.2 | mdpi.comresearchgate.net |
| H-3 | Singlet (s) | ~6.2 - 6.5 | researchgate.netresearchgate.net |
| H-5 | Doublet (d) | ~7.4 - 7.6 | scielo.br |
| H-7 | Doublet of Doublets (dd) | ~7.6 - 7.8 | scielo.br |
| H-8 | Doublet (d) | ~6.5 - 6.7 | scielo.br |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The lactone carbonyl carbon (C2) is expected to have a chemical shift in the range of 160-161 ppm. mdpi.com The carbon attached to the bromine (C6) would be found around 115-120 ppm, while the carbon bearing the ethoxy group (C4) would be significantly downfield, in the region of 160-165 ppm. The carbons of the ethoxy group itself would appear upfield, with the CH₂ carbon around 60-65 ppm and the CH₃ carbon around 14-15 ppm. mdpi.comresearchgate.net The remaining aromatic and vinylic carbons would have signals in the 95-155 ppm range. mdpi.comdoi.org
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Source/Analogy |
| C2 (C=O) | 160.0 - 161.0 | mdpi.com |
| C3 | 95.0 - 100.0 | researchgate.netdoi.org |
| C4 (C-O) | 162.0 - 165.0 | mdpi.com |
| C4a | 120.0 - 122.0 | mdpi.com |
| C5 | 118.0 - 120.0 | mdpi.com |
| C6 (C-Br) | 115.0 - 120.0 | doi.org |
| C7 | 125.0 - 128.0 | mdpi.com |
| C8 | 115.0 - 118.0 | mdpi.com |
| C8a | 150.0 - 152.0 | mdpi.com |
| -OC H₂CH₃ | 62.0 - 65.0 | mdpi.com |
| -OCH₂C H₃ | 13.0 - 15.0 | mdpi.com |
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key correlations would be observed between the methylene and methyl protons of the ethoxy group, and among the adjacent aromatic protons (H-7 with H-8, and H-7 with H-5).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each protonated carbon by linking the signals from the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between carbon and proton atoms. It is invaluable for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the H-3 proton to C-2, C-4, and C-4a, and from the ethoxy methylene protons to C-4, confirming the position of the ethoxy group. scielo.br These techniques, when used together, provide irrefutable evidence for the proposed structure of this compound. scielo.brcnr.it
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms, most commonly involving the migration of a proton. In the context of coumarins, keto-enol tautomerism is particularly relevant for 4-hydroxycoumarin (B602359) derivatives. cdnsciencepub.comacs.org These compounds can exist in equilibrium between the 4-hydroxy-2-chromenone (enol) form and the 2,4-chromandione (keto) form. cdnsciencepub.com This equilibrium can be studied using NMR, as the different tautomers give rise to distinct sets of signals. cdnsciencepub.comacs.org However, for this compound, the hydroxyl group at the 4-position is replaced by a fixed ethoxy group. This substitution prevents the proton migration necessary for keto-enol tautomerism, meaning this compound will exist in a single, stable form.
Stereoisomerism refers to molecules with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations. For a simple monomer like this compound, there are no stereogenic centers, and thus no stereoisomers such as enantiomers or diastereomers are possible. Stereoisomerism can become a factor in more complex coumarin derivatives, such as the dimers formed from 3-acetylcoumarins, which can exist as different rotational stereoisomers (rotamers). mdpi.com
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of a coumarin derivative is characterized by strong absorption bands resulting from π → π* transitions within the conjugated aromatic system. acs.orgresearchgate.net The position and intensity of these absorption maxima (λmax) are sensitive to the substituents on the coumarin ring. srce.hr
For this compound, the spectrum is expected to show intense absorption bands in the UV region, likely between 250 and 350 nm. researchgate.net The ethoxy group at the 4-position, being an electron-donating group, and the bromine atom at the 6-position, an electron-withdrawing group, will both influence the electronic structure and thus the absorption profile compared to the parent coumarin molecule. The exact λmax values would depend on the solvent used, but the general shape of the spectrum would be characteristic of the coumarin chromophore. acs.orgsrce.hr
Determination of Electronic Transitions and Chromophoric Behavior
The chromophoric system of this compound is based on the benzopyran-2-one (coumarin) nucleus. This core structure contains an extended π-electron system, which is responsible for its absorption of ultraviolet and visible light. The electronic absorption spectra of coumarin derivatives are generally characterized by intense bands arising from π → π* transitions. The specific nature and position of these absorption bands are highly influenced by the type and position of substituents on the coumarin ring.
In this compound, the ethoxy group (-OCH₂CH₃) at the 4-position and the bromine atom (-Br) at the 6-position modify the electronic distribution of the primary chromophore. The ethoxy group typically acts as an electron-donating group, while the halogen atom's effect can be twofold: an electron-withdrawing inductive effect and an electron-donating resonance effect.
Studies on analogous compounds, such as 6-substituted phenyl coumarins, demonstrate that substituents on the 6-position significantly impact the absorbance of the molecule. mdpi.com For instance, the introduction of a phenyl group at this position leads to a redshift in both absorption and fluorescence spectra compared to an unsubstituted coumarin. mdpi.com Similarly, the photophysical properties of 6-bromo-7-hydroxycoumarin derivatives have been investigated, highlighting the role of the bromine atom in modulating the electronic structure and photoreactivity of the coumarin core. researchgate.netacs.org The electronic transitions are sensitive to these substitutions, which can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mjcce.org.mk
Solvent Effects on Absorption Maxima
The interaction between a solute and the surrounding solvent molecules can alter the energy levels of the ground and excited states, leading to shifts in the UV-Vis absorption maxima (λmax). This phenomenon, known as solvatochromism, is a key characteristic of many coumarin derivatives. The direction of the shift depends on the nature of the electronic transition and the relative polarity of the solute in its ground and excited states. A red shift (bathochromic shift) to longer wavelengths with increasing solvent polarity indicates that the excited state is more polar than the ground state.
The following table presents solvatochromic data for an analogous compound, 3-phenyl-6-substituted coumarin, demonstrating the typical effect of solvent polarity on the absorption maximum.
Table 1: Solvent Effects on the Absorption Maximum (λmax) of an Analogous 6-Substituted Coumarin Data sourced from a study on a 6-phenyl substituted coumarin derivative. mdpi.com
| Solvent | Absorption Maximum (λmax, nm) |
|---|---|
| Dichloromethane (DCM) | 341 |
| Ethyl Acetate (B1210297) (EtOAc) | 342 |
| Acetonitrile (B52724) (MeCN) | 343 |
| Dimethyl Sulfoxide (DMSO) | 344 |
| Methanol (MeOH) | 346 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass. For this compound (C₁₁H₉BrO₃), the theoretical monoisotopic mass can be calculated with high precision.
While direct HRMS data for this compound was not found in the surveyed literature, HRMS has been extensively used to characterize a wide array of coumarin derivatives, confirming their synthesized structures. scielo.brrsc.orgacs.org For example, the HRMS data for a related compound, 7-(2-bromoethoxy)-4-(trifluoromethyl)coumarin, has been reported, showcasing the application of the technique. The Direct Analysis in Real Time (DART) ionization method was used, and the protonated molecule [M+H]⁺ was observed. nih.gov
Calculated m/z for C₁₂H₈BrF₃O₃ [M+H]⁺: 336.96 nih.gov
Found m/z: 336.96 nih.gov
This close agreement between the calculated and found mass provides definitive evidence for the elemental formula of the analogue, a level of confirmation that would be expected in the analysis of this compound.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides unequivocal proof of molecular structure and offers detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for this compound itself is not described in the available literature, the structures of several closely related bromo-substituted coumarins have been determined, revealing key architectural features.
A study on 3-Acetyl-6-bromocoumarin found that the coumarin moiety is planar. researchgate.netnih.gov The crystal structure of 6-Methoxy-4-bromomethylcoumarin, a particularly relevant analogue, has been solved and refined. iucr.org This analysis provides a model for the expected solid-state conformation of coumarins with substitution at the 6-position. The introduction of bromine into the coumarin ring has been noted to influence crystal packing through intermolecular interactions. iucr.org The crystallographic data for this analogue is detailed in the table below.
Table 2: Crystallographic Data for the Analogue 6-Methoxy-4-bromomethylcoumarin Data sourced from a study on 6-Methoxy-4-bromomethylcoumarin. iucr.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.3573(3) |
| b (Å) | 9.2859(6) |
| c (Å) | 25.2677(17) |
| β (°) | 91.927(3) |
| Molecules per unit cell (Z) | 8 |
Additionally, the crystal structure of 3,6,8-tribromo-7-hydroxy-4-methylcoumarin has been determined, further contributing to the understanding of how multiple bromine substituents are accommodated within the coumarin lattice. scientific.net These studies collectively indicate that the core coumarin ring system maintains its planarity and that substituents primarily influence the intermolecular packing and interactions within the crystal. researchgate.netscientific.net
Computational Chemistry and in Silico Molecular Modeling of 6 Bromo 4 Ethoxycoumarin
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
DFT has emerged as a robust method for investigating the electronic structure of molecules. dergipark.org.tr By approximating the electron density, DFT calculations can accurately predict a range of molecular properties, offering insights that complement experimental findings. For coumarin (B35378) derivatives, methods like B3LYP with basis sets such as 6-311G(d,p) have been effectively used to compute molecular geometry, vibrational frequencies, and NMR chemical shifts. mjcce.org.mkmjcce.org.mk
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. numberanalytics.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. numberanalytics.com A smaller gap suggests higher reactivity.
DFT calculations are employed to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.net For coumarin derivatives, the HOMO is often localized on the coumarin ring, indicating its role as the primary electron-donating region, while the LUMO may be distributed across other parts of the molecule. researchgate.net Analysis of these orbitals provides insights into charge transfer possibilities within the molecule. bohrium.com
Table 1: Key Chemical Reactivity Parameters Derived from FMO Analysis
| Parameter | Description |
| HOMO-LUMO Gap (ΔE) | Energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. |
| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. |
| Electrodonating Power (ω⁻) | A measure of the ability of a molecule to donate electrons. |
| Electroaccepting Power (ω⁺) | A measure of the ability of a molecule to accept electrons. |
This table outlines the global reactivity descriptors that can be calculated from HOMO and LUMO energies to quantify the chemical reactivity of 6-Bromo-4-ethoxycoumarin. researchgate.net
DFT calculations can accurately predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach to calculate NMR chemical shifts. mjcce.org.mkresearchgate.net Theoretical calculations of ¹H and ¹³C NMR chemical shifts for coumarin derivatives have shown good agreement with experimental data. mjcce.org.mk These calculations help in the assignment of signals in experimentally obtained spectra.
Similarly, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra. mjcce.org.mk Scaling factors are often applied to the calculated frequencies to improve the correlation with experimental results due to the harmonic approximation used in the calculations. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Parameter | Predicted Value Range |
| ¹³C NMR Chemical Shifts (ppm) | Aromatic carbons typically appear in the 100-160 ppm range. The carbonyl carbon of the lactone is expected at a higher chemical shift. Quaternary carbons are generally weaker in intensity. oregonstate.edu |
| ¹H NMR Chemical Shifts (ppm) | Aromatic protons are expected in the 7-8 ppm region. The ethoxy group protons would appear at lower chemical shifts. |
| Key Vibrational Frequencies (cm⁻¹) | C=O stretching of the lactone ring is a characteristic strong band. Aromatic C-H and C=C stretching vibrations would also be prominent. |
This table provides an illustrative example of the types of spectroscopic data that can be predicted for this compound using DFT calculations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. researchgate.net The MEP map illustrates the regions of positive and negative electrostatic potential. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. Analysis of the MEP surface of this compound can identify the most likely sites for intermolecular interactions. researchgate.net
Prediction of Spectroscopic Parameters (e.g., GIAO ¹H and ¹³C NMR Chemical Shifts, Vibrational Frequencies)
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. plos.orgarxiv.org
Molecular docking simulations predict the binding affinity of a ligand to a protein's active site, which is often expressed as a scoring function. nih.govnih.gov These scores provide an estimate of the strength of the interaction. nih.gov For coumarin derivatives, docking studies have been performed against various biological targets, such as enzymes and receptors, to evaluate their inhibitory potential. nih.govnih.gov
The process involves placing the this compound molecule into the binding pocket of a target protein and evaluating the various possible binding modes. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to determine the most stable binding conformation. researchgate.net The binding affinity is then calculated based on these interactions. ucl.ac.uk
Based on the conducted research, there is no specific published data available for the exact chemical compound “this compound” that would allow for the creation of an article following the requested detailed outline on its computational chemistry, molecular modeling, QSAR, and molecular dynamics simulations.
The scientific literature contains studies on structurally similar compounds, such as:
6-Bromo-4-hydroxycoumarin nih.govsigmaaldrich.com
6-Bromo-4-chloro-3-formyl coumarin mjcce.org.mkdergipark.org.tr
Various other 6-bromo-coumarin derivatives mdpi.comnih.govresearchgate.netresearchgate.net
These studies often involve molecular docking, QSAR, and in some cases, molecular dynamics simulations to predict and understand the biological activities of these related molecules. For instance, research on novel 6-bromo-coumarin derivatives has included the development of QSAR models to predict anticancer activity and molecular docking to understand interactions with targets like cyclin-dependent kinase 4 (CDK4). mdpi.comresearchgate.net Similarly, docking studies have been performed on other bromo-coumarins to investigate their potential as inhibitors for enzymes like acetylcholinesterase. nih.gov
However, without specific research on this compound, it is not possible to provide scientifically accurate information on its key interacting residues, specific docking simulations, QSAR models, or its dynamic behavior as requested in the outline. Generating such content would require speculation and would not be based on factual, verifiable research.
Molecular Dynamics (MD) Simulations
Investigation of Protein-Ligand Complex Stability and Interaction Dynamics
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the physical movements and conformational changes of atoms and molecules over time. For this compound, while specific, dedicated MD simulation studies are not widely published, the principles of such analyses can be understood from research on structurally similar coumarin derivatives. nih.govresearchgate.netmdpi.com These simulations are crucial for assessing the stability of a potential drug candidate within the binding pocket of a target protein and for characterizing the intricate dynamics of their interaction. mazums.ac.irjapsonline.com
The primary goal of an MD simulation in this context is to evaluate whether the binding pose of the ligand, as predicted by molecular docking, is maintained over a simulated period, typically ranging from nanoseconds to microseconds. nih.govmazums.ac.ir This provides insights into the durability and strength of the protein-ligand complex. Key metrics derived from these simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and detailed analysis of intermolecular interactions like hydrogen bonds. japsonline.cominnovareacademics.in
Root Mean Square Deviation (RMSD)
Representative RMSD Data for a Bromo-Coumarin Analog-Protein Complex
| Complex | Average Protein Backbone RMSD (nm) | Average Ligand RMSD (nm) | Simulation Time (ns) | Interpretation |
|---|---|---|---|---|
| Protein-Apo (Unbound) | 0.25 | N/A | 100 | Baseline protein stability. |
| Protein + Bromo-Coumarin Analog | 0.28 | 0.15 | 100 | Complex is stable; ligand remains bound without major movements. |
| Protein + Control Inhibitor | 0.30 | 0.18 | 100 | Complex is stable; provides a benchmark for comparison. |
This table presents illustrative data based on typical findings for bromo-coumarin analogs to demonstrate the principles of RMSD analysis. mdpi.comnih.gov
Root Mean Square Fluctuation (RMSF)
The RMSF is calculated for each amino acid residue of the protein to identify regions that exhibit the most significant movement or flexibility during the simulation. High RMSF values are often observed in loop regions or at the N- and C-termini, while lower, more stable values are characteristic of secondary structure elements like alpha-helices and beta-sheets. innovareacademics.in When a ligand is bound, a reduction in the RMSF of residues within the binding pocket, compared to the unbound (apo) protein, indicates that the ligand has stabilized that region. innovareacademics.in Research on various coumarin-protein complexes shows that ligands tend to lower the atomic fluctuations in the binding site, confirming a stable interaction. innovareacademics.inmdpi.com
Interaction Dynamics
MD simulations provide a dynamic view of the non-covalent interactions that anchor the ligand in the protein's active site. The persistence of key interactions, particularly hydrogen bonds and hydrophobic contacts, over the simulation time is a strong indicator of a stable and specific binding mode. nih.govresearchgate.net For instance, in studies of brominated coumarins and other derivatives, analyses reveal that hydrogen bonds formed between the coumarin's oxygen atoms (from the lactone or substituents) and specific amino acid residues like glutamic acid, asparagine, or threonine are critical for stable binding. mdpi.comnih.gov Hydrophobic and van der Waals interactions also play a significant role, particularly involving the fused benzene (B151609) ring of the coumarin scaffold. mdpi.com
Key Interaction Data for a Bromo-Coumarin Analog
| Interacting Protein Residue | Type of Interaction | Ligand Group Involved | Interaction Occupancy (%) over Simulation |
|---|---|---|---|
| TYR 326 | Pi-Pi Stacking | Coumarin Ring System | 85 |
| GLU 144 | Hydrogen Bond | Substituent Group | 72 |
| LEU 210 | Hydrophobic | Coumarin Ring System | 91 |
| ASP 99 | Hydrogen Bond | Lactone Carbonyl | 65 |
This table contains representative data illustrating the types of interactions and their stability over a simulation, based on findings for analogous coumarin compounds. mdpi.commdpi.com
Structure Activity Relationship Sar Studies of 6 Bromo 4 Ethoxycoumarin Analogues
Impact of Halogenation at Position 6 on Biological Activity Profiles
In the context of anticancer activity, a study on 4-methylcoumarin (B1582148) derivatives revealed that compound 27 (6-bromo-4-bromomethyl-7-hydroxycoumarin) exhibited notable cytotoxic activities against K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines, with IC₅₀ values ranging from 32.7 to 45.8 µM. nih.gov This suggests that the presence of bromine at position 6 contributes to its anticancer potential.
However, the impact of C6 substitution is not universally advantageous across all biological targets. In a study of coumarin (B35378) derivatives as monoamine oxidase (MAO) inhibitors, compounds substituted at position 6 (along with position 4) were found to be weak inhibitors of both MAO-A and MAO-B isoforms, with IC₅₀ values exceeding 10 µM. mdpi.com This indicates that for MAO inhibition, substitution at the 6-position is less favorable compared to modifications at positions 3 and 7. mdpi.com Similarly, in an investigation into the phytotoxicity of coumarin derivatives bearing a phenylpropanoid unit, 6-substituted derivatives showed no activity. jst.go.jp
Conversely, in a series of silver complexes with coumarin-derived ligands designed as antioxidants, complexes with a methyl group at the C6 position of the coumarin core were the most effective scavengers of the DPPH radical. frontiersin.org While this involves a methyl group rather than a halogen, it underscores that C6 is a viable position for modification to enhance specific biological activities.
Table 1: Effect of C6-Substitution on Anticancer Activity
| Compound | C6-Substituent | Other Key Substituents | Cell Line | IC₅₀ (µM) |
| 27 (6-bromo-4-bromomethyl-7-hydroxycoumarin) | -Br | C4-CH₂Br, C7-OH | K562 | 32.7 - 45.8 |
| LS180 | ||||
| MCF-7 |
Data sourced from a study on 4-methylcoumarin derivatives. nih.gov
Influence of Ethoxy Substitution at Position 4 on Pharmacological Efficacy
Substitutions at the C4 position of the coumarin ring are crucial for modulating pharmacological efficacy, and a wide variety of groups, from simple alkyl chains to complex heterocyclic systems, have been explored. nih.govresearchgate.net The presence of an alkoxy group, such as ethoxy, at this position can significantly influence the compound's biological profile.
In a study of coumarin derivatives as potential antitumor agents, the substitution of a methoxy (B1213986) group at the C4 position was found to be responsible for desirable activity against breast cancer. mdpi.com The replacement of this methoxy group with a tosyl group led to a decrease in activity, highlighting the importance of the alkoxy moiety. mdpi.com While this study focused on a methoxy group, the similar electronic and steric properties of an ethoxy group suggest it could confer comparable activity.
Research into inhibitors of monoamine oxidase (MAO) and carbonic anhydrase (CA) showed that 4-substituted coumarins were generally weak inhibitors of MAO isoforms. mdpi.com However, for CA inhibition, substituents at position 4 were better tolerated than at position 7. mdpi.com For instance, a comparison between compounds with a pent-1-ynyl moiety at C4 versus C7 showed that the C4-substituted analogue was a slightly better inhibitor of human carbonic anhydrase IX (hCA IX) and XII (hCA XII). mdpi.com
The versatility of the C4 position is further demonstrated by the development of highly potent anticancer agents. For example, a 4-substituted coumarin linked to benzoyl 3,4-dimethoxyaniline (B48930) via a 1,2,3-triazole ring (compound 5e ) showed an IC₅₀ value of 0.03 µM against the MDA-MB-231 human breast cancer cell line, a potency thousands of times greater than the parent 4-hydroxycoumarin (B602359). nih.gov This underscores that while the 4-alkoxy group itself is a key feature, its efficacy can be dramatically amplified by the nature of other substituents at this position. researchgate.netnih.gov
Table 2: Comparative Inhibitory Activity of C4- and C7-Substituted Coumarins
| Compound | Substituent Position | Substituent | Target | Inhibition (Kᵢ, nM) |
| 1 | C4 | pent-1-ynyl | hCA IX | 14.1 |
| hCA XII | 6.7 | |||
| 8 | C7 | pent-1-ynyl | hCA IX | 45.7 |
| hCA XII | 16.3 | |||
| 2 | C4 | hex-1-ynyl | hCA IX | 11.2 |
| hCA XII | 4.8 | |||
| 9 | C7 | hex-1-ynyl | hCA IX | 50.1 |
| hCA XII | 10.1 |
Data adapted from a study on alkyl-substituted coumarins as enzyme inhibitors. mdpi.com
Effects of Substitutions at Other Coumarin Ring Positions (e.g., 3, 7, 8) on Bioactivity
The biological activity of coumarin derivatives is highly dependent on the substitution pattern across the entire ring system, with positions 3, 7, and 8 being particularly significant. nih.govresearchgate.net
Position 3: Substitution at the C3 position is critical for several pharmacological activities. For instance, attaching an aromatic group directly to C3 has been shown to confer anti-inflammatory activity. nih.gov In anticancer studies, 7,8-dihydroxy-4-methylcoumarins bearing long alkyl chains (like an n-decyl chain) at the C3 position were found to be the most potent subgroup against various cancer cell lines. nih.gov However, the introduction of a hydroxyl group at C3 in some series has been shown to abolish pro-apoptotic activity in leukemic cells. conicet.gov.ar
Position 7: The C7 position is frequently modified, often with alkoxy or benzyloxy groups, to enhance bioactivity. frontiersin.org In the development of MAO inhibitors, modulating the lipophilicity of the substituent at C7 was found to directly correlate with MAO-B inhibitory activity, with a 7-O-benzyl group being highly effective. frontiersin.org Similarly, for phytotoxicity, a 7-methoxy derivative was potent, displaying activity comparable to the unsubstituted parent compound. jst.go.jp The presence of a terminal methoxy group on a two-carbon alkyl chain at C7 was also found to be most effective for enhancing anticancer activity against MCF-7 cells. mdpi.com
Position 8: Substitutions at C8 can also significantly impact efficacy. In phytotoxicity studies, the introduction of a hydrophobic, electron-donating group like a methoxy (OCH₃) or methyl (CH₃) group at C8 was more effective than at other positions. jst.go.jp The 8-OCH₃ derivative, in particular, showed potent growth-inhibitory activity against lettuce and Italian ryegrass seedlings. jst.go.jp Conversely, for P-glycoprotein (Pgp) inhibition, the presence of methoxy groups at positions 5 and 7 was shown to be impactful, while modifications at position 8 were also explored. conicet.gov.ar
Table 3: Influence of C7 and C8 Substitution on Phytotoxicity (Italian Ryegrass)
| Compound | Substituent | Position | IC₅₀ (µM) |
| 7 | -OCH₃ | 7 | 121 |
| 8 | -OCH₃ | 8 | 56.7 |
| 16 | -CH₃ | 8 | >1000 (52% inhibition at 1000 µM) |
| 20 | -F | 8 | 650 |
| 2 (unsubstituted) | -H | - | >1000 |
Data sourced from a study on the phytotoxicity of substituted coumarins. jst.go.jp
Rational Design Principles for Optimizing the Bioactivity of 6-Bromo-4-ethoxycoumarin Derivatives
The rational design of more potent and selective this compound derivatives hinges on a clear understanding of the SAR principles discussed. nih.govscispace.com The goal is to strategically modify the scaffold to enhance interactions with a specific biological target while minimizing off-target effects.
Key design principles include:
Exploiting the C6-Halogen: The bromine at position 6 is a key feature. Its electron-withdrawing nature and lipophilicity can be crucial for target binding. Design strategies should consider this a foundational element, potentially exploring other halogens (Cl, F) to fine-tune electronic properties and membrane permeability.
Optimizing the C4-Alkoxy Group: The ethoxy group at C4 provides a balance of lipophilicity and hydrogen bond accepting capability. The length of the alkyl chain can be varied (e.g., methoxy, propoxy) to probe the size of the target's binding pocket. mdpi.com Furthermore, the C4 position can serve as an anchor point for larger, more complex moieties, such as heterocyclic rings or linkers to other pharmacophores, to achieve dramatic increases in potency, as seen in anticancer and antimicrobial designs. nih.govresearchgate.net
Strategic C3 and C7/C8 Modifications: Since positions 3 and 7 are often key determinants of activity, introducing substituents here is a primary strategy for optimization. mdpi.com
At C3: Introducing small alkyl or aryl groups can enhance activities like anticancer or anti-inflammatory effects. nih.govnih.gov The choice of substituent must be carefully considered, as some groups (e.g., -OH) can be detrimental. conicet.gov.ar
At C7/C8: Adding groups that modulate lipophilicity and electronic properties, such as alkoxy or alkyl chains, can enhance potency. frontiersin.orgjst.go.jp The optimal substitution often depends on the specific target; for example, lipophilic groups at C7 are favorable for MAO-B inhibition, while hydrophobic, electron-donating groups at C8 are beneficial for phytotoxicity. frontiersin.orgjst.go.jp
Molecular Hybridization: A powerful design principle involves creating hybrid molecules that combine the this compound scaffold with another known pharmacophore. This approach has been successfully used to develop potent agents by linking coumarins to moieties like chalcones, isatin, or 1,2,3-triazoles. mdpi.comnih.gov This can lead to multi-target drugs or compounds with significantly enhanced affinity for a single target.
By integrating these principles, researchers can systematically modify the this compound template to develop derivatives with optimized efficacy for a desired pharmacological application, such as anticancer, antimicrobial, or enzyme inhibitory roles. nih.govnih.gov
Photophysical and Photochemical Characteristics of 6 Bromo 4 Ethoxycoumarin and Derivatives
Fluorescence Properties
The fluorescence properties of coumarin (B35378) derivatives, including 6-bromo-4-ethoxycoumarin, are of significant interest due to their potential applications in various scientific and technological fields. These properties are intricately linked to the molecular structure and the surrounding environment.
Emission and Excitation Spectra in Various Media
The emission and excitation spectra of coumarin compounds are highly sensitive to the polarity of the solvent. scielo.br Generally, as the polarity of the solvent increases, a shift to longer wavelengths (a bathochromic or red shift) is observed in the emission spectra. scielo.br This phenomenon is attributed to the stabilization of the intramolecular charge transfer (ICT) character of the excited singlet state in polar solvents. scielo.br Conversely, the intensity of fluorescence tends to be higher in solvents with lower polarity. scielo.br
For instance, studies on various coumarin derivatives have shown that their emission maxima can vary significantly, ranging from 407 nm to 507 nm depending on the solvent. scielo.br In the case of some 4-carboethoxybenzocoumarins, a structured emission is observed in nonpolar solvents like cyclohexane, while in polar solvents such as acetonitrile (B52724) and methanol, the emission is broad and significantly red-shifted. acs.org The absorption spectra, however, are generally less influenced by the solvent polarity. acs.org This differential solvent effect on absorption and emission spectra leads to a phenomenon known as solvatochromism.
The following table illustrates the typical changes in emission maxima for a coumarin derivative in different solvents:
| Solvent | Polarity | Emission Maximum (nm) |
| Cyclohexane | Nonpolar | ~455 |
| Acetonitrile | Polar Aprotic | ~510 |
| Methanol | Polar Protic | ~515 |
This table is illustrative and based on general findings for coumarin derivatives. acs.org Specific values for this compound may vary.
Determination of Fluorescence Quantum Yields
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. mdpi.com The quantum yield of coumarin derivatives is significantly influenced by both their molecular structure and the solvent environment.
For many coumarins, the quantum yield is higher in less polar solvents. scielo.br However, there are exceptions, and the specific substitution pattern on the coumarin ring plays a crucial role. For example, the introduction of a bromine atom, as in this compound, can lead to a decrease in the fluorescence quantum yield due to the "heavy-atom effect," which promotes intersystem crossing to the triplet state. acs.org
Research on various coumarin derivatives has shown a wide range of quantum yields, from as low as 1% to as high as 36%, depending on the specific substituents and the solvent used. acs.org For example, a study on 6-bromo-7-hydroxycoumarin-4-ylmethyl caged ceramide reported a low fluorescence quantum yield of 0.02. canada.ca In contrast, some 3-acetyl-coumarin derivatives have shown quantum yields exceeding 80% in certain solvents. mdpi.com
The following table provides a hypothetical representation of how fluorescence quantum yields of a coumarin derivative might change with the solvent:
| Solvent | Fluorescence Quantum Yield (Φf) |
| Cyclohexane | 0.25 |
| Acetonitrile | 0.15 |
| Methanol | 0.10 |
This table is for illustrative purposes. Actual values for this compound would require specific experimental determination.
Fluorescence Lifetime Analysis
Fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is also sensitive to the molecular environment and can be affected by factors such as solvent and temperature. researchgate.net
For coumarin derivatives, fluorescence lifetimes typically fall within the nanosecond (ns) range. acs.org Studies on various coumarins have reported lifetimes ranging from sub-nanosecond to over 10 ns. unica.it For example, certain 6-aryl coumarin derivatives have shown lifetimes from less than a nanosecond to as long as 13 ns. unica.it The lifetime can be influenced by the nature of substituent groups; for instance, variations in acceptor groups can lead to an increase in fluorescence lifetime. unica.it
Fluorescence lifetime measurements are often conducted using time-resolved fluorescence spectroscopy techniques, such as the single-photon counting method. nih.gov The decay of fluorescence intensity over time is typically monitored, and the data is fitted to an exponential decay model to determine the lifetime. unica.itnih.gov
Solvent Effects on Photophysical Parameters
The solvent environment has a profound impact on the photophysical properties of coumarin derivatives. As discussed, increasing solvent polarity generally leads to a red shift in the emission spectrum, a phenomenon known as solvatochromism. scielo.brnih.gov This is due to the larger dipole moment of the excited state compared to the ground state, resulting in stronger interactions with polar solvent molecules. researchgate.netresearchgate.net
The Stokes shift, which is the difference in energy between the absorption and emission maxima, also tends to increase with solvent polarity. scielo.br This indicates a greater degree of solvent reorganization around the molecule in the excited state. scielo.br
The following table summarizes the general trends of solvent effects on the key photophysical parameters of coumarin derivatives:
| Parameter | Effect of Increasing Solvent Polarity |
| Emission Maximum | Red shift (longer wavelength) scielo.br |
| Fluorescence Intensity | Generally decreases scielo.br |
| Fluorescence Quantum Yield | Generally decreases scielo.br |
| Stokes Shift | Increases scielo.br |
These solvent-dependent changes in photophysical properties are crucial for understanding the behavior of coumarins in different environments and for designing them for specific applications.
Chemosensing Applications
The sensitivity of the fluorescence properties of coumarin derivatives to their local environment makes them excellent candidates for the development of chemosensors. researchgate.net These sensors can detect the presence of specific ions or molecules through changes in their fluorescence signal.
Emerging Applications and Future Perspectives in 6 Bromo 4 Ethoxycoumarin Research
Development as Molecular Probes and Fluorescent Labels in Chemical Biology
The inherent fluorescence of the coumarin (B35378) core makes it an excellent platform for developing molecular probes and labels for biological imaging and assays. mdpi.comchemimpex.com The introduction of a bromine atom at the 6-position and an ethoxy group at the 4-position of the coumarin scaffold can modulate its photophysical properties, making 6-Bromo-4-ethoxycoumarin and its parent compound, 6-Bromo-4-hydroxycoumarin, valuable tools in chemical biology.
Coumarin derivatives are widely used to label biomolecules such as proteins, peptides, and nucleic acids. uevora.pt The process often involves creating a covalent bond between a reactive form of the coumarin and the target biomolecule. uevora.pt For instance, the substitution of a bromine at the 6-position has been shown to enable photo-decaging with near-infrared (two-photon) excitation, a significant advantage for in-vivo applications. acs.org This "caging" and "uncaging" process allows for the controlled release of bioactive molecules or the activation of a fluorescent signal at a specific time and location within a biological system. acs.org
The development of profluorescent substrates, which are non-fluorescent until acted upon by a specific enzyme, is another key application. These substrates are invaluable for high-throughput screening and studying enzyme kinetics. acs.orgencyclopedia.pub For example, coumarin derivatives are used to create substrates for cytochrome P450 enzymes, where enzymatic oxidation leads to a highly fluorescent product. acs.org While specific studies on this compound as a profluorescent probe are not extensively detailed in the provided results, the general principles of coumarin-based probes strongly suggest its potential in this area. The ethoxy group at the 4-position can influence the substrate's interaction with enzyme active sites, potentially leading to selective probes for specific enzymes.
The table below summarizes key aspects of coumarin derivatives as fluorescent probes.
| Feature | Description | Relevance to this compound |
| Fluorophore Core | The coumarin ring system provides the basic fluorescent properties. mdpi.com | The 6-bromo and 4-ethoxy substitutions modify these properties. |
| Reactive Groups | Functional groups are added to the coumarin scaffold to enable covalent labeling of biomolecules. uevora.pt | The core structure of this compound can be functionalized for specific labeling applications. |
| Photocaging | The bromine at the 6-position can facilitate light-induced cleavage (uncaging). acs.orgresearchgate.net | This allows for the controlled release of substances or activation of fluorescence. |
| Profluorescent Substrates | Non-fluorescent derivatives that become fluorescent after enzymatic activity. acs.orgencyclopedia.pub | The scaffold could be used to design selective substrates for various enzymes. |
Potential in Advanced Material Science (e.g., Optical Materials, Laser Dyes)
Coumarin derivatives are well-established as effective laser dyes, particularly in the blue-green region of the spectrum. mdpi.comgoogle.com.na Their high fluorescence efficiency and large Stokes shifts make them suitable for applications such as underwater communication and television. The specific substitution pattern on the coumarin ring is crucial for tuning the dye's optical properties. For instance, electron-donating groups at the 7-position are known to enhance luminescence.
While direct references to this compound as a laser dye are not prominent, the structural features suggest its potential. The ethoxy group can act as an electron-donating group, and the bromine atom can influence the electronic properties and intersystem crossing rates, which are important parameters for laser dyes. Further research would be needed to fully characterize its performance in this application.
In the broader context of optical materials, coumarins are investigated for their nonlinear optical (NLO) properties, which are essential for technologies like optical data storage and telecommunications. The intramolecular charge transfer (ICT) characteristics of coumarins, which can be modulated by substituents, are key to their NLO activity. mdpi.com The donor-π-acceptor architecture often found in fluorescent coumarins is conducive to strong NLO responses. mdpi.com The this compound scaffold fits this general structure, suggesting it could be a candidate for the development of new NLO materials.
The table below outlines the potential applications of this compound in material science.
| Application Area | Relevant Properties of Coumarins | Potential of this compound |
| Laser Dyes | High fluorescence quantum yield, large Stokes shift, tunable emission. mdpi.com | The ethoxy and bromo substituents can be used to tune the optical properties for specific laser applications. |
| Optical Materials | Nonlinear optical properties, intramolecular charge transfer. mdpi.com | The donor-acceptor nature of the substituted coumarin ring suggests potential for NLO applications. |
Future Directions in Rational Drug Design Utilizing the this compound Scaffold
The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of bioactive compounds with activities including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comnih.govresearchgate.net The 6-bromo substitution, in particular, has been noted in various bioactive coumarin derivatives. For example, brominated coumarins have shown potential as antibacterial and antimycobacterial agents. arkajainuniversity.ac.in
Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are integral to modern drug design. scielo.brwur.nl These in silico techniques can predict how modifications to the this compound scaffold might affect its biological activity, guiding the synthesis of more effective drug candidates. For instance, docking studies can reveal key interactions between the coumarin derivative and its target protein, while QSAR can correlate structural features with biological activity. mdpi.comscielo.br
Future research could focus on synthesizing a library of this compound analogs with variations at other positions of the coumarin ring and evaluating their activity against a panel of therapeutic targets. This approach, combining synthetic chemistry with computational modeling and biological screening, holds promise for the discovery of novel therapeutic agents.
Addressing the Need for Deeper Mechanistic Elucidation in Biological Studies
While many coumarin derivatives have demonstrated promising biological activities, a detailed understanding of their mechanisms of action is often lacking. For a compound like this compound to be advanced as a therapeutic agent or a biological probe, a thorough elucidation of its molecular interactions is essential.
Mechanistic studies would involve identifying the specific cellular targets of the compound and characterizing the nature of the interaction. This could involve techniques such as:
Affinity chromatography and mass spectrometry to pull down and identify binding partners.
Enzyme kinetics studies to determine if the compound acts as an inhibitor, and if so, the type of inhibition. scispace.com
X-ray crystallography or cryo-electron microscopy to obtain a high-resolution structure of the compound bound to its target protein, revealing the precise binding mode.
Cellular imaging using fluorescently tagged versions of the compound to determine its subcellular localization.
Furthermore, understanding the metabolic fate of this compound is crucial. The coumarin ring can be metabolized by enzymes like cytochrome P450s, and the resulting metabolites may have different biological activities or toxicities. nih.gov Studies on the biotransformation of the compound would provide a more complete picture of its in vivo behavior. wur.nl
A deeper mechanistic understanding will not only validate the therapeutic potential of this compound but also inform the design of second-generation compounds with improved properties. By unraveling the specific molecular pathways affected by this compound, researchers can more effectively translate its promising in vitro activities into tangible applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Bromo-4-ethoxycoumarin, and how can reaction conditions be optimized for yield?
- Methodological Answer : A key approach involves Suzuki-Miyaura cross-coupling reactions. For example, 6-bromocoumarin derivatives can react with boronic acids (or MIDA esters) using Pd(PPh₃)₄ as a catalyst in a toluene/water solvent system under nitrogen at 80–90°C. Optimizing catalyst loading (e.g., 0.05 mol%), base (K₂CO₃), and reaction time (overnight) improves yield. Acidification and purification via flash chromatography are critical for isolating the product .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Look for aromatic proton signals (δ 6.5–8.5 ppm) and ethoxy group resonances (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂).
- ¹³C NMR : The carbonyl (C=O) appears at ~160 ppm, while bromine-substituted carbons are deshielded (~115–125 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for validation .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to investigate the bioactivity of this compound derivatives?
- Methodological Answer : Synthesize derivatives by modifying the ethoxy group or introducing substituents at the 6-position via cross-coupling (e.g., aryl, heteroaryl). Test biological activity (e.g., enzyme inhibition, cytotoxicity) and correlate substituent electronic/steric effects with potency. Use computational tools (e.g., DFT, molecular docking) to predict binding modes .
Q. What strategies are recommended for resolving contradictions in spectral data or crystallographic results for this compound?
- Methodological Answer : For crystallographic discrepancies, use SHELXL for refinement, ensuring proper handling of twinning or high-resolution data. Validate NMR assignments via 2D experiments (COSY, HSQC) and compare with synthetic intermediates. If ambiguity persists, employ alternative techniques like X-ray photoelectron spectroscopy (XPS) to confirm bromine bonding .
Q. How does the choice of catalyst influence the efficiency of cross-coupling reactions involving this compound?
- Methodological Answer : Pd(PPh₃)₄ is effective for Suzuki couplings, but Pd(OAc)₂ with ligands (e.g., SPhos) may enhance reactivity for sterically hindered substrates. Screen catalysts (e.g., Ni-based for cost reduction) under varying temperatures and solvent systems (e.g., DMF for polar substrates). Monitor reaction progress via TLC/GC-MS to optimize turnover .
Q. What are the best practices for handling photochemical instability during experimental work with this compound?
- Methodological Answer : Store samples in amber vials at –20°C to minimize light exposure. Conduct stability studies under UV/visible light to identify degradation products (HPLC-MS). For kinetic analysis, use quartz cells in controlled irradiance setups. Reference safety protocols from IFRA standards for related ethoxycoumarins to mitigate sensitization risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
